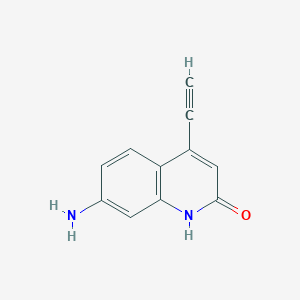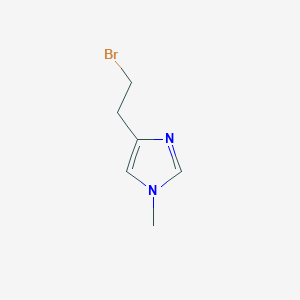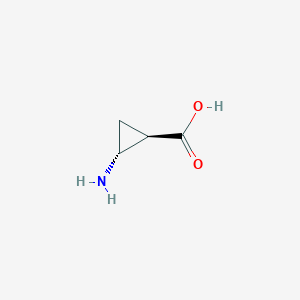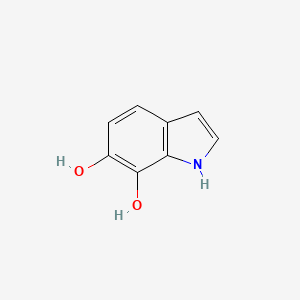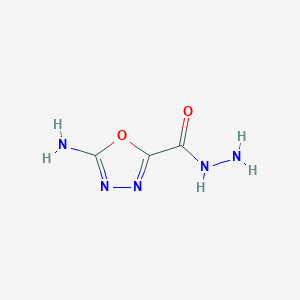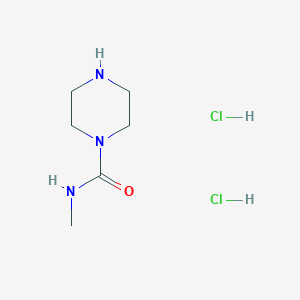![molecular formula C7H13Cl2N3S B13120490 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolopyridine derivatives: These compounds have a broader range of biological activities and are used in various research applications.
Uniqueness
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13Cl2N3S |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-10-3-2-6-5(4-10)9-7(8)11-6;;/h2-4H2,1H3,(H2,8,9);2*1H |
InChI-Schlüssel |
PQRAEQYRJPOSKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)N=C(S2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


